molecular formula C7H11BN2O2.H2O B1145862 2-(Dimethylamino)pyridine-5-boronic acid hydrate CAS No. 1256355-24-4

2-(Dimethylamino)pyridine-5-boronic acid hydrate

Cat. No. B1145862
M. Wt: 149.98604
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(Dimethylamino)pyridine-5-boronic acid involves the use of 4-(Dimethylamino)pyridine as a catalyst in reactions such as iodolactonisation of γ,δ-unsaturated carboxylic acids, which leads to the formation of γ-lactones and δ-lactones under neutral conditions at room temperature. The catalytic mechanism and the effects of substrate structures on these reactions have been explored to optimize the synthesis process (Meng, Liu, Liu, & Wang, 2015).

Molecular Structure Analysis

The molecular structure and stability of complexes similar to 2-(Dimethylamino)pyridine-5-boronic acid hydrate, such as protonated pyridine-boronic acid dimers, have been investigated using computational tools. These studies reveal that despite repulsive Coulombic forces, such structures can achieve stability through hydrogen bonding and the influence of solvent and counterions, providing insights into the behavior of 2-(Dimethylamino)pyridine-5-boronic acid hydrate at the molecular level (Iribarren et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 2-(Dimethylamino)pyridine-5-boronic acid hydrate derivatives include Suzuki cross-coupling reactions, where pyridylboronic acids react with heteroaryl halides to produce highly functionalized heteroarylpyridine derivatives. These reactions are facilitated by the unique reactivity of the boronic acid group, allowing for the formation of complex structures in moderate to high yields (Smith et al., 2008).

Scientific Research Applications

  • “2-(Dimethylamino)pyridine-5-boronic acid hydrate” is a chemical compound with the molecular formula C7H11BN2O2 . It is used for research purposes and has a molecular weight of 166.0 .
  • It is a solid substance that should be stored at -20° C . Its melting point is between 130-170° C and it has a predicted refractive index of ~1.55 .
  • One application of pyridine-2-boronic acid, which is structurally similar to “2-(Dimethylamino)pyridine-5-boronic acid hydrate”, is as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . The dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
  • 2-(Methylamino)pyrimidine-5-boronic acid pinacol ester : This compound is used as a pharmaceutical intermediate . It is stable under recommended storage conditions and is incompatible with oxidizing agents and heat .

  • 2-(Hydroxymethyl)pyridine-5-boronic acid : This compound is widely employed as an intermediate in organic synthesis. It also acts as a laboratory reagent .

  • (2-(Dimethylamino)pyrimidin-5-yl)boronic acid : This compound is used as a pharmaceutical intermediate . It is stable under recommended storage conditions and is incompatible with oxidizing agents and heat .

Safety And Hazards

The compound has a hazard classification of Acute Tox. 4 Oral, indicating it may be harmful if swallowed .

Future Directions

Boronic acid-based linkages, such as those in 2-(Dimethylamino)pyridine-5-boronic acid hydrate, are being explored for use in vitrimers, a new class of polymers that merge the properties of thermoplastics and thermosets . These materials are being developed in response to growing environmental awareness and the need for materials that can be easily recycled .

properties

IUPAC Name

[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2.H2O/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5,11-12H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAVEKTZSDRSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N(C)C)(O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate

CAS RN

579525-46-5
Record name 2-(Dimethylamino)pyridine-5-boronic acid hydrate
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